molecular formula C11H8Br2N4 B12548437 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline CAS No. 143459-23-8

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline

Cat. No.: B12548437
CAS No.: 143459-23-8
M. Wt: 356.02 g/mol
InChI Key: CDIDDPRLNKYYQL-UHFFFAOYSA-N
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Description

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline is an organic compound with the molecular formula C11H8Br2N4. It is a derivative of aniline, featuring a diazenyl group (N=N) bonded to a 3,5-dibromopyridin-2-yl moiety. This compound is part of the azo dye family, known for their vivid colors and wide range of applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dibromo-2-aminopyridine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with aniline under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amines .

Scientific Research Applications

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms in the pyridine ring enhance the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]phenol
  • 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]benzoic acid
  • 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]benzene

Uniqueness

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline is unique due to its specific substitution pattern and the presence of both bromine atoms and a diazenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

143459-23-8

Molecular Formula

C11H8Br2N4

Molecular Weight

356.02 g/mol

IUPAC Name

4-[(3,5-dibromopyridin-2-yl)diazenyl]aniline

InChI

InChI=1S/C11H8Br2N4/c12-7-5-10(13)11(15-6-7)17-16-9-3-1-8(14)2-4-9/h1-6H,14H2

InChI Key

CDIDDPRLNKYYQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C(C=N2)Br)Br

Origin of Product

United States

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